molecular formula C23H38O2 B562992 ent-16beta,17-Isopropylidenedioxykaurane CAS No. 58493-71-3

ent-16beta,17-Isopropylidenedioxykaurane

Cat. No.: B562992
CAS No.: 58493-71-3
M. Wt: 346.555
InChI Key: KIJYVQFJGWLPQH-NXKRBXPFSA-N
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Description

ent-16beta,17-Isopropylidenedioxykaurane is a kaurane diterpenoid characterized by a fused tetracyclic skeleton and an isopropylidenedioxy group (-O-(C(CH₃)₂)-O-) at positions 16β and 16. Its molecular formula is C₂₃H₃₄O₄, with a molecular weight of 346.55 g/mol and CAS number 58493-71-3 . The compound is derived from ent-kaurane, a bicyclic diterpene framework formed via cyclization of geranylgeranyl pyrophosphate. The isopropylidenedioxy moiety enhances its stability and lipophilicity, making it a subject of interest in natural product chemistry and pharmacological research. It is commercially available as a reference standard for analytical studies, though its specific biological activities remain underexplored compared to structurally related kauranes .

Properties

IUPAC Name

(1'S,4R,4'R,9'R,10'R,13'R)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-19(2)10-6-11-21(5)17(19)9-12-22-13-16(7-8-18(21)22)23(14-22)15-24-20(3,4)25-23/h16-18H,6-15H2,1-5H3/t16-,17-,18+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJYVQFJGWLPQH-NXKRBXPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C5(C4)COC(O5)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@]5(C4)COC(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Isopropylidenedioxykaurane typically involves the use of natural sources, such as the herbs of Siegesbeckia orientalis . The compound can be extracted and purified using standard organic chemistry techniques, including solvent extraction, chromatography, and crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale extraction from natural sources followed by purification processes to achieve the desired purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: ent-16beta,17-Isopropylidenedioxykaurane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: ent-16beta,17-Isopropylidenedioxykaurane is used as a reference standard in pharmaceutical testing and research . Its unique structure makes it a valuable compound for studying diterpenoid chemistry and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties . Researchers investigate its effects on various cellular pathways and its potential as a therapeutic agent.

Medicine: The compound’s potential medicinal properties are of significant interest. Studies focus on its ability to modulate biological targets and pathways, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the synthesis of novel compounds and materials.

Mechanism of Action

The mechanism of action of ent-16beta,17-Isopropylidenedioxykaurane involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Kaurane Diterpenoids

Kaurane diterpenoids exhibit structural diversity due to variations in oxidation states, substituent groups, and ring modifications. Below is a comparative analysis of ent-16beta,17-Isopropylidenedioxykaurane with analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Biological Activity (If Reported) References
This compound 16β,17-isopropylidenedioxy 346.55 58493-71-3 Not explicitly reported
Diacetyldistanol 7α,18-diacetoxy, 16β-hydroxy 402.49* Not available Anti-inflammatory (inferred from class)
ent-17-Hydroxykauran-3-one 17-hydroxy, 3-keto 318.47 960589-81-5 Antioxidant potential
ent-16α,17-Dihydroxy-19-kauranoic acid 16α,17-dihydroxy, 19-carboxylic acid 336.47 74365-74-5 Cytotoxic activity
Kauran-16,17-diol 16β,17-dihydroxy 306.46 16836-31-0 Antimicrobial properties
ent-16-Kauren-19-al 16-en, 19-aldehyde 286.45 14046-84-5 Plant growth regulation

*Molecular weight calculated based on formula C₂₂H₃₄O₆.

Key Comparative Insights

Functional Group Impact: The isopropylidenedioxy group in this compound confers rigidity and oxidative stability compared to hydroxyl or acetoxy substituents in analogs like Diacetyldistanol or Kauran-16,17-diol . Carboxylic acid derivatives (e.g., ent-16α,17-Dihydroxy-19-kauranoic acid) exhibit enhanced solubility in polar solvents, whereas the isopropylidenedioxy analog is more lipophilic .

Biological Activity Trends: Hydroxylated kauranes (e.g., Kauran-16,17-diol) often show antimicrobial and cytotoxic effects, likely due to hydrogen-bonding interactions with cellular targets . The 3-keto group in ent-17-Hydroxykauran-3-one may contribute to antioxidant activity by facilitating radical scavenging .

Synthetic and Analytical Utility: The isopropylidenedioxy group serves as a protective moiety in synthetic pathways, enabling selective functionalization at other positions . Unlike lactone-bearing kauranes (e.g., ent-15,16,17,20-Tetra-nor-5,9-dihydroxy-6,19-lactone), this compound lacks ring strain, enhancing its stability in storage .

Biological Activity

Ent-16beta,17-isopropylidenedioxykaurane is a natural diterpene compound belonging to the kaurane class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from the kaurene skeleton, characterized by a complex arrangement of carbon atoms that contributes to its unique biological properties. The compound's structural formula is critical for understanding its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated that this compound down-regulates Bcl-2 expression in MCF-7 breast cancer cells. This down-regulation occurs through the disruption of the Ap-2α/Rb transcription activating complex, leading to increased apoptosis in tumor cells. The study found that the induction of E2F1 and its target pro-apoptotic gene Puma was temporally associated with this process, highlighting a novel mechanism for inducing apoptosis in cancer cells .

Anti-HIV Activity

Another critical area of research involves the compound's antiviral properties. It has been reported that ent-16beta,17-dihydroxykauran-19-oic acid (a related compound) shows significant activity against HIV replication in H9 lymphocyte cells, with an effective concentration (EC50) of 0.8 micrograms/mL. This suggests a promising avenue for further exploration in antiviral therapies .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects. Diterpenes from the same family have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, which is often linked to cancer progression .

Table 1: Summary of Biological Activities

Activity Target/Mechanism Reference
AnticancerDown-regulation of Bcl-2; induction of E2F1
Anti-HIVInhibition of HIV replication in lymphocytes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves several key steps:

  • Disruption of Transcription Complexes : The compound disrupts the Ap-2α/Rb complex, which is crucial for Bcl-2 gene transcription.
  • Relocalization of Proteins : Ap-2α is relocalized from the nucleus to the cell periphery upon treatment with the compound.
  • Induction of Pro-apoptotic Factors : Increased levels of E2F1 lead to up-regulation of pro-apoptotic genes such as Puma.

These findings suggest that this compound could serve as a potential therapeutic agent targeting apoptotic pathways in cancer treatment.

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